Decahydropyrrolo[3,4-B]azepin-2-one
Description
Decahydropyrrolo[3,4-B]azepin-2-one is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to an azepinone (a seven-membered lactam ring). The decahydro prefix indicates full saturation of the bicyclic framework, distinguishing it from partially unsaturated analogs.
Properties
IUPAC Name |
3,4,5,5a,6,7,8,8a-octahydro-1H-pyrrolo[3,4-b]azepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-3-1-2-6-4-9-5-7(6)10-8/h6-7,9H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCJQQDBJATHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydropyrrolo[3,4-B]azepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot synthesis, which involves the formation of a domino imine, followed by intramolecular annulation and a subsequent reaction . This method is advantageous due to its efficiency and the ability to produce the compound in a single reaction vessel.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Hydrolysis of the Lactam Moiety
The lactam group undergoes hydrolysis under acidic or basic conditions to yield corresponding amino acids. For example:
This reaction is critical for modifying the compound’s solubility and biological activity .
Substitution Reactions
The nitrogen atoms in the azepinone ring participate in nucleophilic substitution. Halogenation and alkylation are common:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl-decahydropyrrolo[3,4-b]azepin-2-one |
| Halogenation | PCl₅, reflux | 6-Chloro-decahydropyrrolo[3,4-b]azepin-2-one |
These substitutions enhance pharmacological properties, such as kinase inhibition .
Reduction and Oxidation
-
Reduction : The lactam carbonyl can be reduced to a secondary amine using LiAlH₄:
This product serves as a precursor for further functionalization .
-
Oxidation : The saturated rings undergo oxidative cleavage with KMnO₄ to form dicarboxylic acids, enabling ring-opening strategies .
Cycloaddition and Ring Expansion
This compound participates in [3+2] cycloaddition with nitrile oxides, forming fused isoxazoline derivatives. These reactions are catalyzed by Cu(I) at 80°C :
Biological Activity-Driven Modifications
Structural analogs of this compound show cytotoxicity against cancer cells. For example:
-
Derivative 9a (R₂=H) exhibits selective cytotoxicity against U-251 glioblastoma cells (IC₅₀ = 1.5 µM) .
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Nitro-phenyl derivatives inhibit lysine-specific demethylase 1 (LSD1), a target in prostate and breast cancers .
Comparative Reactivity with Analogues
Synthetic Routes
Industrial synthesis involves domino imine formation followed by intramolecular annulation:
Scientific Research Applications
Decahydropyrrolo[3,4-B]azepin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of decahydropyrrolo[3,4-B]azepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 2: Crystallographic and Physicochemical Properties
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis may require stringent reduction conditions to achieve full saturation without over-reducing the lactam .
- Bioactivity Potential: Structural parallels to pyrrolo-pyridines suggest possible CNS activity, while lactam functionality aligns with kinase inhibitor scaffolds .
- Analytical Considerations : Unlike dithiins, this compound’s lack of conjugated systems may limit UV-based detection, necessitating advanced techniques like LC-MS .
Biological Activity
Decahydropyrrolo[3,4-B]azepin-2-one is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The structural formula can be represented as follows:
This compound is characterized by its nitrogen-containing heterocyclic ring, which is known to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. Research has indicated that compounds with similar structures can act as inhibitors for various kinases and enzymes implicated in cancer progression .
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For example, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro studies revealed that it possesses activity against several viruses, including HIV and influenza. The half-maximal effective concentration (EC50) for HIV-1 is reported to be approximately 0.5 µM .
Anticancer Properties
Research indicates that this compound may have significant anticancer potential. It has been tested on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3). The results are summarized in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.5 |
| A549 | 2.0 |
| PC-3 | 3.0 |
These findings suggest that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on A549 lung cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis as evidenced by increased levels of cleaved caspase-3 .
- Antiviral Efficacy : Another investigation focused on the antiviral potential against HIV-1, revealing that this compound inhibits viral replication effectively at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
